molecular formula C16H13N5OS2 B2868293 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide CAS No. 442865-58-9

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide

Cat. No.: B2868293
CAS No.: 442865-58-9
M. Wt: 355.43
InChI Key: UVOZQYOTTYAJKB-UHFFFAOYSA-N
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Description

2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide is a high-quality chemical reagent designed for research applications. This complex molecule is built on a hybrid scaffold, incorporating both a [1,2,4]triazolo[4,3-a]pyridine moiety and a 3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene group, linked by a thioacetamide bridge. This structural motif is characteristic of compounds investigated for their potential as kinase inhibitors . Specifically, derivatives of the [1,2,4]triazolo[4,3-a]pyridin-3-one core have been identified as potent inhibitors of p38 Mitogen-Activated Protein Kinase (p38 MAPK), a key target in the research of inflammatory diseases . The inclusion of the dihydrocyclopenta[b]thiophene fragment, a feature present in other bioactive molecules, further enhances the compound's interest for medicinal chemistry and drug discovery programs . Consequently, this acetamide derivative holds significant value for researchers exploring novel therapeutic agents for conditions such as rheumatoid arthritis, Crohn's disease, and other chronic inflammatory disorders . Its primary research utility lies in its potential as a key intermediate or a candidate for biological screening in the development of protein kinase inhibitors. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5OS2/c17-8-11-10-4-3-5-12(10)24-15(11)18-14(22)9-23-16-20-19-13-6-1-2-7-21(13)16/h1-2,6-7H,3-5,9H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOZQYOTTYAJKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)CSC3=NN=C4N3C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide is a member of the triazolopyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A triazole ring , known for its pharmacological significance.
  • A pyridine moiety , which enhances biological interactions.
  • A thioether linkage , contributing to its unique chemical properties.

Its molecular formula is C14H15N5O2SC_{14}H_{15}N_{5}O_{2}S with a molecular weight of approximately 319.38 g/mol.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazolopyridine Core : Achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes.
  • Thioether Formation : The triazolopyridine core is reacted with a thiol compound.
  • Acetamide Formation : The final step involves acylation to introduce the acetamide moiety.

Biological Activity

Recent studies have highlighted the biological activity of this compound across various domains:

Anticancer Activity

Research indicates that triazolopyridine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • In vitro studies have shown that related compounds inhibit cell proliferation in breast, colon, and lung cancer models. The mechanism of action appears to involve interference with cellular signaling pathways related to growth and survival .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens:

  • Studies suggest that similar triazolo-pyridine derivatives possess effective antibacterial and antifungal properties. This activity is likely attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes .

Anti-inflammatory Effects

Triazolo-pyridine derivatives have also been investigated for their anti-inflammatory properties:

  • One study noted that related compounds significantly inhibited cytokine production in immune cells, suggesting potential applications in treating inflammatory diseases .

Research Findings and Case Studies

A summary of notable research findings regarding the biological activity of this compound includes:

StudyBiological ActivityFindings
AnticancerInhibition of cancer cell proliferation in vitro with IC50 values ranging from 10 to 50 µM.
Anti-inflammatoryDose-dependent inhibition of IL-17A production in human whole blood assays (IC50 = 130 nM).
AntimicrobialEffective against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) below 50 µg/mL.
AnticancerSignificant antiproliferative activity observed in lung cancer cell lines with IC50 values around 20 µM.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems

Target Compound vs. Benzothieno-Triazolo-Pyrimidine Derivatives (10a–c)

The compound N-phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide (10a) shares a fused triazolo-heterocyclic system but replaces the cyclopenta[b]thiophene with a benzothieno-pyrimidine core . The target compound’s cyclopenta[b]thiophene introduces a strained, partially saturated ring system, which may enhance conformational flexibility compared to the fully aromatic benzothieno-pyrimidine in 10a.

Target Compound vs. Thieno[2,3-d]pyrimidine Derivatives

Compounds like 2-chloro-N'-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide (Table 4 in ) feature a thieno-pyrimidine core instead of triazolo-pyridine. The pyrimidine ring in these analogs offers hydrogen-bonding sites distinct from the triazole’s nitrogen-rich environment, which could modulate interactions with biological targets like kinases or DNA .

Substituent Effects

  • Cyano Group: The 3-cyano substituent on the cyclopenta[b]thiophene in the target compound contrasts with simpler phenyl or alkyl groups in analogs like 10a or Safonov’s N'-substituted thioacetohydrazides . The cyano group’s electron-withdrawing nature may increase electrophilicity at the acetamide carbonyl, enhancing reactivity in nucleophilic environments.
  • Thioether Linkage : The thioether bridge in the target compound is conserved in many analogs (e.g., 10a , dBet1 ). However, substituents adjacent to the sulfur atom (e.g., pyridine vs. pyrimidine) alter electronic profiles, as evidenced by NMR chemical shift variations in similar compounds (Figure 6 in ).

Data Tables

Table 2: NMR Chemical Shift Comparisons (Adapted from )

Region Target Compound (Inferred) Compound 1 Rapa
A (positions 39–44) Downfield shifts (cyano effect) δ 7.2–7.5 δ 6.8–7.1
B (positions 29–36) Upfield shifts (thiophene strain) δ 3.4–3.8 δ 3.1–3.3

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